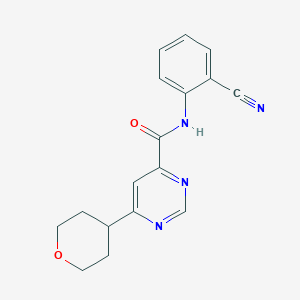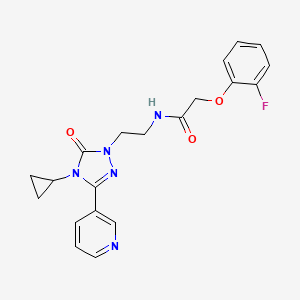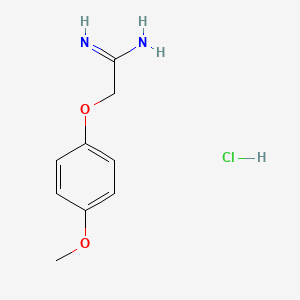![molecular formula C24H20N4O3S B2590617 N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide CAS No. 443353-75-1](/img/structure/B2590617.png)
N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, such as the compound , can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” is unique and offers opportunities for investigating drug development, molecular interactions, and bioactive compound synthesis.Chemical Reactions Analysis
Benzylamines, a class of compounds to which the compound belongs, can undergo a variety of chemical reactions . These include N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology, C-N coupling of aliphatic halides with amines and amides at room temperature, and N-monoalkylation of amides with alcohols via hydrogen transfer .Wissenschaftliche Forschungsanwendungen
Facile One-Pot Synthesis
A study by Mohebat et al. (2015) explores a facile one-pot synthesis method that generates substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones. This synthesis, performed under solvent-free conditions or reflux in MeCN, highlights the chemical's versatility in creating complex molecules efficiently Mohebat, R., Raja, M., & Mohammadian, Gholamreza (2015). A facile one-pot synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones. Russian Journal of General Chemistry, 85, 2395-2398..
Antibacterial Activity
The synthesis and evaluation of 4(3H)quinazolinone derivatives for antibacterial activity are detailed by Azab et al. (2009). This research underscores the potential of quinazolinone derivatives, chemically related to the subject compound, in creating new antibacterial agents Azab, Mohammad E., Kassab, E., El-hashash, M., & Ali, R. S. (2009). Synthesis and Antibacterial Activity of Some New 4(3H)Quinazolin-4-one Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184, 610 - 625..
Palladium-Catalyzed Synthesis
A study conducted by Nowak et al. (2015) discusses the palladium-catalyzed Buchwald–Hartwig coupling reaction to create amino- and sulfanyl-derivatives of benzoquinazolinones. This approach offers a novel pathway for synthesizing compounds with potential anticancer activity, highlighting the chemical's role in medical chemistry research Nowak, M., Malinowski, Zbigniew, Fornal, E., Jóźwiak, A., Parfieniuk, Ewa, Gajek, Gabriela, & Kontek, R. (2015). Substituted benzoquinazolinones. Part 2: Synthesis of amino-, and sulfanyl-derivatives of benzo[f]- and benzo[h]quinazolinones. Tetrahedron, 71, 9463-9473..
Antiviral Activities
Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-one derivatives, showcasing their potential antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona. This study exemplifies the compound's application in developing new antiviral agents, demonstrating its significance in pharmaceutical research Selvam, P., Vijayalakshimi, Paulchamy, Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007). Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives: Microwave-Assisted Synthesis and Evaluation of Antiviral Activities against Respiratory and Biodefense Viruses. Antiviral Chemistry and Chemotherapy, 18, 301 - 305..
Eigenschaften
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-21(25-15-17-9-3-1-4-10-17)16-32-24-26-20-14-8-7-13-19(20)23(31)28(24)27-22(30)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,25,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPWPSZCOGNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2590534.png)
![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590540.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)
![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)
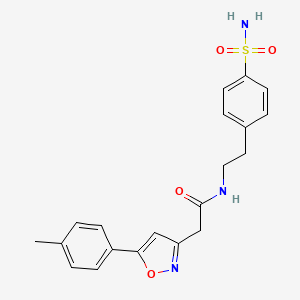
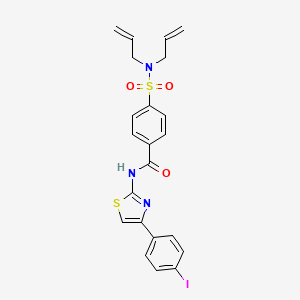
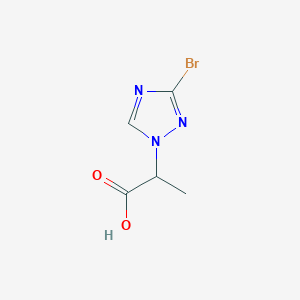
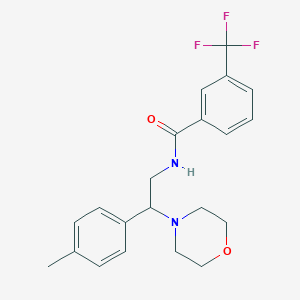
![(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate](/img/structure/B2590553.png)
